
Ethyl (5-oxopiperazin-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-oxopiperazin-2-ylidene)acetate is a chemical compound that belongs to the class of piperazinone enaminoesters. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceutical research. It is characterized by the presence of a piperazinone ring and an ethyl ester group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (5-oxopiperazin-2-ylidene)acetate can be synthesized through the reaction of 1,2-diaminoethane with dimethyl acetylenedicarboxylate. This reaction typically occurs under mild conditions, often in the presence of a solvent such as acetonitrile. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction allows for the production of significant quantities of the compound for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced piperazinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various piperazinone derivatives, which can be further functionalized for specific applications in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
Ethyl (5-oxopiperazin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a non-steroidal anti-inflammatory drug with low toxicity.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (5-oxopiperazin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, its anti-inflammatory activity is thought to be due to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparaison Avec Des Composés Similaires
Ethyl (5-oxopiperazin-2-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl (2E)-(3-oxopiperazin-2-ylidene)acetate: This compound has a similar structure but differs in the position of the double bond.
Ethyl (Z)-2-((5S,6S)-3-oxo-5,6-diphenylpiperazin-2-ylidene)acetate:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
764698-14-8 |
|---|---|
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
ethyl 2-(5-oxopiperazin-2-ylidene)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-8(12)3-6-4-10-7(11)5-9-6/h3,9H,2,4-5H2,1H3,(H,10,11) |
Clé InChI |
KKCWWMYBPGHAPQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CNC(=O)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-](/img/structure/B14206067.png)
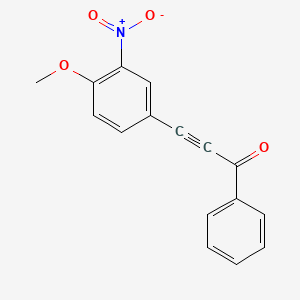
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide](/img/structure/B14206074.png)
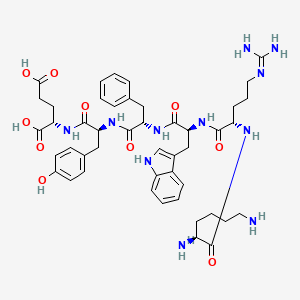
![N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14206079.png)
![Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-](/img/structure/B14206090.png)
![2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B14206092.png)


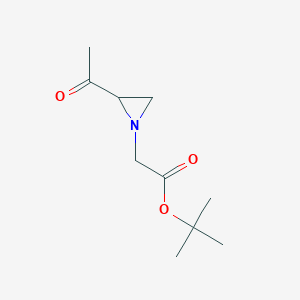
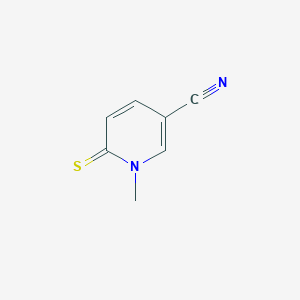
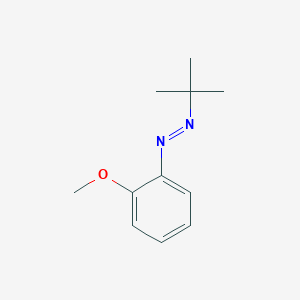
![[6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene](/img/structure/B14206139.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)
